Malabaricone B shows high efficacy against multidrug-resistant bacterial strains and other therapeutic potential.
The table below summarizes key antibacterial data for this compound (referenced as NS-7 in studies) against Staphylococcus aureus [1] [2] [3]:
| Assay Type | Methodology / Key Details | Result / Outcome |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Broth microdilution method against S. aureus ATCC 29213. | MIC = 0.5 µg/mL [1] [2] |
| Cytotoxicity (Selectivity Index) | MTT assay using mammalian Vero cells (ATCC CCL-81). | CC50 > 40 µg/mL; Selectivity Index (CC50/MIC) > 80 [1] [2] |
| Activity against MDR Strains | MIC determination against clinical isolates. | Equipotent activity against MRSA, VRSA, and VRE (MIC 1–2 µg/mL) [1] [2] |
| Time-Kill Kinetics | Treated S. aureus ATCC 29213 at multiples of MIC; viable counts over 24 hours. | Concentration-dependent, rapid bactericidal action; complete eradication within 15 min at 4x MIC [1] |
| Biofilm Eradication | Treatment of pre-formed S. aureus biofilms. | Efficiently eradicated established biofilms [1] [3] |
| Synergy with Antibiotics | Checkerboard assay in combination with clinical antibiotics. | Synergistic interaction with daptomycin and gentamicin [1] [2] [3] |
| In Vivo Efficacy | Murine neutropenic thigh and skin infection models. | Significant reduction in bacterial load [1] [3] |
| Mechanism of Action | Confocal and SEM analysis; measurement of extracellular ATP. | Damages bacterial membrane integrity, causing ATP leakage [1] [3] |
Beyond its antibacterial application, this compound also demonstrates:
For researchers aiming to replicate or build upon these findings, the following workflow diagrams the key steps in the antibacterial evaluation of a natural compound like this compound.
Overview of the key experimental stages in profiling this compound's antibacterial activity.
The primary mechanism by which this compound kills bacteria is through membrane disruption. The following diagram illustrates this process and its consequences.
Proposed bactericidal mechanism of this compound involving membrane damage. This mechanism is supported by experimental evidence including confocal microscopy, scanning electron microscopy (SEM), and the measurement of released extracellular ATP [1] [3].
The table below summarizes the key details of a predicted 13C NMR spectrum for Malabaricone B.
| Spectrum Type | 13C NMR (1D, predicted) |
|---|---|
| NP-MRD ID | NP0075547 [1] |
| Solvent | D₂O [1] |
| Frequency | 101 MHz (predicted for 400 MHz instrument) [1] |
| Data Availability | Peak List and Assignments file available for download [1] |
This compound is a phenylacylphenol (diarylnonanoid) naturally found in various Myristica species [2]. Its core structure consists of a 2,6-dihydroxyacetophenone unit connected to a benzene ring by a C8 alkyl chain [3] [4].
In recent research, the compound was isolated from the fruit rinds of Myristica malabarica [3]. The general methodology for isolation and NMR characterization in these studies is outlined below:
Figure: Generalized workflow for isolating and characterizing this compound.
Malabaricone B (also referred to as NS-7 in some studies) is a phenylacylphenol or diarylnonanoid isolated from the fruit rinds of Myristica malabarica [1]. Its structure consists of a 2,6-dihydroxyacetophenone group linked to a benzene ring via a C8 alkyl chain [1].
Quantitative data on its in vitro antibacterial activity is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key measure of compound potency, with lower values indicating greater effectiveness.
| Bacterial Strain | MIC (μg/mL) this compound | Comparator (Levofloxacin) MIC (μg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.125 | Methicillin-Susceptible (MSSA) [1] |
| Clinical MRSA isolates | 1-2 | >64 (Methicillin) | Methicillin-Resistant (MRSA) [1] |
| Clinical VRSA isolates | 1-2 | >64 (Vancomycin) | Vancomycin-Resistant [1] |
| Vancomycin-Resistant Enterococcus (VRE) | 2 | >64 (Vancomycin) | [1] |
| E. coli ATCC 25922 | >128 | 0.03 | Gram-negative; activity restored with permeabilizer [1] |
| A. baumannii BAA-1605 | >128 | 8 | Gram-negative; activity restored with permeabilizer [1] |
This compound exhibits several promising characteristics:
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to characterize this compound.
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].
This assay evaluates the rate and extent of the bactericidal activity [1].
This technique is used to study interactions between this compound and other antibiotics [1].
The primary mechanism of action is the disruption of the bacterial cytoplasmic membrane [1].
The diagram below illustrates the established mechanism of this compound and the experimental workflow used for its validation.
While the pre-clinical data is compelling, several challenges must be addressed to advance this compound toward clinical application. Its rapid metabolism and low systemic bioavailability observed in related natural diterpenoids highlight a common hurdle for natural product drug development [2]. Future work should prioritize:
Malabaricone B is a diarylnonanoid, a type of phenolic compound, found in various parts of plants from the Myristica family, particularly Myristica fragrans (common nutmeg) and Myristica malabarica [1] [2] [3].
The table below summarizes the plant sources and parts used for isolating this compound:
| Source Plant | Plant Part Used for Isolation | Key Identification Techniques |
|---|---|---|
| Myristica fragrans (Nutmeg) | Seed (nutmeg kernel) [4] | ¹H NMR, ¹³C NMR, HRESI-MS [4] |
| Myristica fragrans (Nutmeg) | Seed (identified for the first time in this part) [2] | - |
| Myristica malabarica | Fruit Rind [3] | - |
A reproducible, HPLC-guided procedure for isolating phenolic constituents from nutmeg kernel has been developed [4]. While this protocol yields both this compound and C, it provides a robust framework which is summarized in the diagram below.
Diagram of the HPLC-guided isolation workflow for this compound from nutmeg kernel [4].
The Ethyl Acetate (EtOAc) fraction is typically the most enriched with target phenolic compounds like this compound and is therefore selected for further purification [4].
After isolation, the following techniques are used to confirm the identity and purity of this compound:
| Technique | Application in Characterization |
|---|---|
| NMR Spectroscopy (1H, 13C) | Determines carbon-hydrogen framework and confirms molecular structure [4]. |
| High-Resolution Mass Spectrometry (HRESI-MS) | Provides the exact molecular weight and formula (C₂₁H₂₆O₄) [4]. |
| HPLC Fingerprinting | Guides the purification process and ensures consistency of the final product [4]. |
The interest in purifying this compound is driven by its promising biological activities, as summarized below:
| Biological Activity | Findings and Research Significance |
|---|---|
| Antimicrobial | Exhibits strong, broad-spectrum antifungal and antibacterial activity. Shows potent efficacy against multidrug-resistant (MDR) strains of S. aureus and Enterococci, including MRSA and VRE, with a low propensity for resistance development [5] [1]. |
| Anticancer | Demonstrates selective cytotoxicity and induces apoptosis in cancer cell lines (e.g., A549 lung cancer) via the mitochondrial pathway [6]. |
| Antioxidant | An efficient natural antioxidant, though Malabaricone C generally shows stronger activity [2] [3]. |
| Anti-ulcer | Promotes healing of indomethacin-induced gastric ulcers in mice through antioxidant action and modulation of mucosal defense factors [3]. |
| Antidiabetic | Acts as an α-glucosidase inhibitor, suggesting potential for managing postprandial blood glucose levels [6]. |
When working with this compound, please note:
Malabaricone B (NS-7) represents a promising naturally derived antibacterial candidate belonging to the phenylacylphenol class of compounds, which are characterized by a 2,6-dihydroxyacetophenone group connected to a benzene ring through a C8 alkyl chain [1] [2]. These compounds are primarily isolated from species of the Myristicaceae family, commonly known as nutmeg, with Myristica malabarica being the principal source [1] [2]. The compound has garnered significant research interest due to its potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, including multidrug-resistant strains such as MRSA (methicillin-resistant S. aureus), VRSA (vancomycin-resistant S. aureus), and VRE (vancomycin-resistant Enterococci) [1] [2] [3]. The distinctive chemical structure of this compound contributes to its mechanism of action, which primarily involves bacterial membrane disruption, leading to rapid bactericidal effects [1] [2].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Phenylacylphenol/Diarylnonanoid |
| Natural Source | Myristica malabarica (fruit rinds) |
| Molecular Features | 2,6-dihydroxyacetophenone group connected to benzene via C8 alkyl chain |
| Primary Activity | Gram-positive bacteria, especially S. aureus |
| MDR Activity | Effective against MRSA, VRSA, VRE |
| Cytotoxicity | Favorable selectivity index (≥80) in Vero cells |
| Key Advantage | Rapid bactericidal action with no detectable resistance development |
This compound demonstrates exceptional potency against reference strains and clinical isolates of S. aureus with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus ATCC 29213 [1] [2]. The compound maintains this potent activity against multidrug-resistant strains, exhibiting MIC values of 1-2 μg/mL against clinically isolated MRSA, VRSA, and VRE strains [1]. This consistent activity across drug-resistant phenotypes indicates that this compound can effectively bypass conventional resistance mechanisms that typically render standard antibiotics ineffective [1] [2]. The antibacterial activity appears to be highly specific to Gram-positive bacteria, as this compound shows limited activity against Gram-negative strains (MIC >128 μg/mL) due to the permeability barrier presented by the outer membrane [1] [2]. However, when combined with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), the MIC values against Gram-negative pathogens such as A. baumannii and E. coli decrease significantly, confirming that the intrinsic resistance in Gram-negative bacteria is primarily due to permeability issues rather than absence of cellular targets [1] [2].
Table 2: Antibacterial Activity Spectrum of this compound
| Bacterial Strain | MIC Value (μg/mL) | Reference Antibiotic MIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | 0.5 | Levofloxacin (0.125) |
| Enterococcus NR 31903 | 2 | Levofloxacin (>64) |
| MRSA clinical isolate | 1-2 | Methicillin (>128) |
| VRSA clinical isolate | 1-2 | Vancomycin (>128) |
| VRE clinical isolate | 1-2 | Vancomycin (>128) |
| E. coli ATCC 25922 | >128 | Levofloxacin (0.03) |
| E. coli + PMBN | 2 | Levofloxacin + PMBN (0.015) |
| A. baumannii BAA-1605 | >128 | Levofloxacin (8) |
| A. baumannii + PMBN | 4 | Levofloxacin + PMBN (8) |
A critical advantage of this compound for therapeutic development is its favorable cytotoxicity profile. In vitro assessment using Vero cells (ATCC CCL-81) demonstrated no significant toxicity at concentrations up to 40 μg/mL, resulting in a selectivity index (CC50/MIC) of ≥80 [1] [2]. This high selectivity index indicates a substantial window between antibacterial efficacy and host cell toxicity, suggesting promising potential for further therapeutic development. In contrast, other malabaricones such as NS-9 and NS-11 demonstrated cytotoxic effects, which precluded them from further evaluation as antibacterial candidates [1].
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains [1] [2].
Materials Required:
Procedure:
Purpose: To evaluate the bactericidal activity and killing rate of this compound over time [1] [2].
Materials Required:
Procedure:
Purpose: To assess the ability of this compound to eradicate preformed S. aureus biofilms [1].
Materials Required:
Procedure:
Purpose: To evaluate synergistic interactions between this compound and conventional antibiotics [1] [2] [4].
Materials Required:
Procedure:
Purpose: To evaluate the effect of this compound on bacterial membrane integrity [1] [2].
Materials Required:
Procedure:
Purpose: To evaluate the efficacy of this compound in resolving S. aureus infections in vivo [1] [2].
Materials Required:
Procedure:
Purpose: To assess the efficacy of this compound in treating superficial S. aureus skin infections [1].
Materials Required:
Procedure:
Research has demonstrated that this compound exhibits synergistic interactions with conventional antibiotics, particularly with daptomycin and gentamicin [1] [2] [4]. These synergistic combinations have significant potential for clinical application as they may reduce the required doses of both agents, thereby minimizing potential toxicity while maintaining or enhancing efficacy against multidrug-resistant strains [1] [4]. The observed synergy suggests that this compound may facilitate increased uptake or activity of concomitant antibiotics, possibly through its membrane-disrupting properties [1]. Researchers exploring combination therapies should employ the checkerboard assay protocol detailed in section 3.4 to identify and quantify these synergistic effects with various antibiotic partners.
For optimal performance in experimental settings, this compound should be prepared as a stock solution in DMSO at a concentration of 1-10 mg/mL, with aliquots stored at -20°C to prevent repeated freeze-thaw cycles [1]. When designing experiments, researchers should ensure that the final DMSO concentration does not exceed 1% in bacterial culture media, as higher concentrations may affect bacterial growth and confound results. For in vivo studies, formulation development is crucial, as the compound's solubility and stability will determine the most appropriate administration route. Preliminary studies suggest that this compound maintains stability in various formulations for at least 6 months when stored properly at -20°C [1].
This compound represents a promising naturally derived bactericidal candidate with potent activity against multidrug-resistant S. aureus strains. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating its antibacterial properties, mechanism of action, and potential therapeutic applications. The compound's favorable selectivity index, rapid bactericidal activity, biofilm eradication capability, and synergistic potential with conventional antibiotics position it as an excellent candidate for further development against challenging Gram-positive infections. Researchers are encouraged to build upon these foundational protocols to further explore the translational potential of this promising antibacterial agent.
Malabaricone B (also referred to as NS-7 in some studies), a naturally occurring phenylacylphenol or diarylnonanoid isolated from the Myristicaceae family of plants, has emerged as a promising therapeutic candidate against multidrug-resistant Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1] [2]. Its potent and rapid bactericidal activity, combined with a favorable selectivity index and efficacy against intracellular bacteria and biofilms, positions it as a strong lead compound for anti-staphylococcal therapy [1] [3]. Furthermore, its ability to synergize with established clinical antibiotics like daptomycin and gentamicin enhances its potential for use in combination therapy regimens, offering a strategy to combat the escalating global threat of antimicrobial resistance [1] [2]. The primary mechanism of action identified for this compound is the disruption of bacterial membrane integrity, leading to the release of intracellular components such as ATP and subsequent cell death [1] [3]. The following document provides a detailed compilation of its quantitative antibacterial profile, standardized experimental protocols for its evaluation, and visualizations of its mechanism and testing workflow to facilitate further research and development.
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound against a range of bacterial pathogens.
Table 1: In Vitro Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]
| Bacterial Strain | This compound (NS-7) MIC (µg/mL) | Malabaricone C (NS-9) MIC (µg/mL) | Malabaricone D (NS-11) MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 0.5 | 4 | 1 | 0.125 |
| Enterococcus NR 31903 | 2 | Not Tested | Not Tested | >64 |
| K. pneumoniae BAA 1705 | >128 | >128 | >128 | 64 |
| A. baumannii BAA 1605 | >128 | >128 | >128 | 8 |
| P. aeruginosa ATCC 27853 | >128 | >128 | >128 | 0.5 |
| E. coli ATCC 25922 | >128 | >128 | >128 | 0.03 |
Table 2: Activity Against Multidrug-Resistant Clinical Isolates and Cytotoxicity Profile [1] [2]
| Parameter | Value/Range |
|---|---|
| MIC against MRSA Clinical Isolates | 1 - 2 µg/mL |
| MIC against VRSA Clinical Isolates | 1 - 2 µg/mL |
| MIC against VRE Clinical Isolates | 1 - 2 µg/mL |
| Cytotoxicity (CC₅₀) in Vero Cells | >40 µg/mL |
| Selectivity Index (CC₅₀/MIC) | >80 |
Table 3: Summary of Key Pharmacological and Synergy Data [1] [2]
| Property | Finding |
|---|---|
| Time-Kill Kinetics | Concentration-dependent, complete killing at 5× MIC within 15 min. |
| Post-Antibiotic Effect (PAE) | ~22 hours at 10× MIC. |
| Propensity for Resistance | No detectable resistance generated in S. aureus ATCC 29213. |
| Synergy with Daptomycin | Strong synergy observed. |
| Synergy with Gentamicin | Strong synergy observed; complete killing in combination at 24h. |
| In Vivo Efficacy | Significant reduction in bacterial load in murine neutropenic thigh and skin infection models at 50 mg/kg BID. |
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains, following the standard methodology referenced in the studies [1] [2].
This protocol assesses the rate and extent of bactericidal activity of this compound over time [1] [2].
This protocol is used to evaluate the interactive effect between this compound and a conventional antibiotic [1] [4].
The following diagram illustrates the primary bactericidal mechanism of this compound against S. aureus.
Diagram 1: Proposed bactericidal mechanism of this compound involving disruption of the bacterial cell membrane.
This flowchart outlines a sequential experimental strategy for profiling a novel compound like this compound.
Diagram 2: A recommended workflow for the comprehensive evaluation of anti-MRSA compounds, from initial screening to in vivo validation.
This compound represents a highly promising, naturally derived bactericidal candidate with potent activity against a pan-drug-resistant strains of S. aureus. Its rapid killing kinetics, ability to eradicate biofilms, synergy with established antibiotics, and efficacy in preclinical models underscore its potential for further development. The protocols and data summarized in this document provide a robust framework for researchers to validate these findings and explore the full therapeutic potential of this compound.
The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), represents a critical threat to global healthcare systems. The World Health Organization (WHO) has classified these organisms as "high priority" pathogens requiring urgent intervention and the development of novel therapeutic approaches [1]. The clinical efficacy of natural products has directed research efforts toward developing new antibacterial leads from naturally abundant chemical structures with novel mechanisms of action [1] [2]. Among these, malabaricone B (NS-7), a phenylacylphenol compound derived from Myristica malabarica, has emerged as a promising candidate with potent bactericidal activity against clinically relevant MDR strains [1]. These Application Notes provide detailed protocols for the evaluation of this compound using standardized broth microdilution assays, alongside comprehensive experimental data supporting its potential as a novel anti-staphylococcal agent.
The minimum inhibitory concentration (MIC) assay is performed according to the CLSI M07-A10 standard method with modifications specific to NS-7 evaluation [1]:
The following diagram illustrates the complete broth microdilution assay workflow:
This compound (NS-7) demonstrates potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, with minimal activity against Gram-negative bacteria unless combined with membrane permeabilizers [1].
Table 1: MIC Profile of this compound (NS-7) Against Reference Strains
| Bacterial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | 0.5 | Vancomycin (1.0) |
| MRSA clinical isolate | 1-2 | Vancomycin (1-2) |
| VRSA clinical isolate | 1-2 | Vancomycin (>32) |
| VRE clinical isolate | 1-2 | Vancomycin (>32) |
| A. baumannii ATCC 19606 | >128 | Colistin (0.5) |
| E. coli ATCC 25922 | >128 | Colistin (0.5) |
The data indicate that NS-7 maintains equipotent activity against MDR clinical isolates including MRSA, VRSA, and VRE, demonstrating its ability to circumvent common resistance mechanisms [1]. The lack of activity against Gram-negative bacteria is attributed to the outer membrane permeability barrier, as evidenced by restored activity when combined with the permeabilizer polymyxin B nonapeptide (PMBN) [1].
Table 2: NS-7 Activity Enhancement with Outer Membrane Permeabilizer
| Gram-negative Strain | NS-7 MIC (μg/mL) | NS-7 + PMBN MIC (μg/mL) | Fold Reduction |
|---|---|---|---|
| A. baumannii | >128 | 16 | >8 |
| E. coli | >128 | 32 | >4 |
| P. aeruginosa | >128 | 64 | >2 |
The bactericidal activity of NS-7 was evaluated through time-kill kinetics assays against S. aureus ATCC 29213:
NS-7 demonstrates concentration-dependent, rapid bactericidal activity, with complete eradication of viable cultures (~6 log10 reduction) within 15 minutes of exposure at 4× MIC, and no regrowth observed over 24 hours [1]. This rapid killing profile surpasses conventional antibiotics including levofloxacin and vancomycin at equivalent multiples of MIC [1].
The interaction between NS-7 and clinical antibiotics was evaluated using checkerboard assays:
NS-7 demonstrates synergistic interactions with daptomycin and gentamicin against S. aureus, with FIC indices of ≤0.5, suggesting potential for combination therapy approaches [1].
The mechanism of bactericidal action of NS-7 was investigated through membrane integrity assays:
NS-7 treatment results in significant damage to S. aureus membrane integrity, evidenced by rapid release of extracellular ATP and uptake of membrane-impermeable dyes [1]. Scanning electron microscopy confirms membrane disruption and cell lysis following exposure to bactericidal concentrations of NS-7 [1].
The biofilm eradication potential of NS-7 was evaluated using established biofilm models:
NS-7 demonstrates effective eradication of pre-formed S. aureus biofilms at concentrations 4-8× the planktonic MIC, with significant reduction in viable counts and disruption of biofilm architecture [1].
The following diagram illustrates the proposed mechanism of action of this compound:
The broth microdilution assay for this compound has several significant research applications:
The broth microdilution assay protocols detailed in these Application Notes provide a standardized methodology for evaluating the potent antibacterial activity of this compound (NS-7) against multidrug-resistant staphylococcal isolates. The comprehensive data demonstrate that NS-7 possesses rapid, concentration-dependent bactericidal activity, effectively eradicates biofilms, exhibits synergy with conventional antibiotics, and acts primarily through bacterial membrane disruption. These properties, combined with a favorable cytotoxicity profile, position this compound as a promising candidate for further development as a novel therapeutic agent against increasingly problematic multidrug-resistant Gram-positive infections.
Biofilm-mediated antimicrobial resistance represents one of the most significant challenges in modern clinical microbiology, particularly in healthcare-associated infections involving medical devices and prosthetic implants. Bacterial biofilms are structured microbial communities encapsulated within a protective extracellular polymeric matrix that demonstrates up to 1000-fold increased tolerance to conventional antibiotics compared to their planktonic counterparts [1]. This enhanced resistance arises from multiple factors including physical diffusion barriers, metabolic heterogeneity, and adaptive stress responses within the biofilm architecture. Among Gram-positive pathogens, Staphylococcus aureus and Staphylococcus epidermidis are predominant culprits in biofilm-associated infections, with methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) posing particularly serious therapeutic challenges due to their limited treatment options [2] [3].
The urgent need for innovative anti-biofilm agents has directed scientific attention toward natural products with unique chemical scaffolds and mechanisms of action. Malabaricone B (NS-7), a phenylacylphenol compound isolated from Myristica malabarica (a wild nutmeg species), has emerged as a promising candidate with potent antibacterial properties against multidrug-resistant Staphylococci and Enterococci [2]. This naturally derived compound belongs to the diarylnonanoid structural class characterized by a 2,6-dihydroxyacetophenone group linked to a benzene ring through a C8 alkyl chain. Recent investigations have demonstrated that this compound not only exhibits direct bactericidal activity but also effectively disrupts pre-formed biofilms, positioning it as a valuable lead compound for novel anti-biofilm therapeutic development [2] [4].
These application notes provide comprehensive experimental protocols and detailed methodological frameworks for evaluating the biofilm eradication capacity of this compound, enabling researchers to reliably assess its potential against clinically relevant biofilm-forming pathogens.
This compound demonstrates exceptional anti-staphylococcal activity with minimum inhibitory concentration (MIC) values of 0.5 μg/mL against reference strains of S. aureus (ATCC 29213). More significantly, it maintains this potent efficacy against multidrug-resistant clinical isolates, including MRSA and VRSA, with MIC values ranging between 1-2 μg/mL, demonstrating its ability to circumvent conventional resistance mechanisms [2]. The compound exhibits concentration-dependent bactericidal kinetics, achieving rapid killing of bacterial cells while also effectively disrupting pre-formed biofilms. This dual activity against both planktonic and biofilm phenotypes makes it particularly valuable for addressing chronic, device-associated infections.
Table 1: Antibacterial Activity Spectrum of this compound
| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic MIC (μg/mL) | Resistance Profile |
|---|---|---|---|
| S. aureus ATCC 29213 | 0.5 | Levofloxacin (0.125) | Methicillin-sensitive |
| MRSA clinical isolate | 1-2 | Methicillin (>128) | Methicillin-resistant |
| VRSA clinical isolate | 1-2 | Vancomycin (>16) | Vancomycin-resistant |
| VRE clinical isolate | 2 | Vancomycin (>16) | Vancomycin-resistant |
The favorable selectivity index (CC50/MIC) of >80 for this compound indicates significant therapeutic potential, as it exhibits potent anti-biofilm activity at concentrations well below those causing cytotoxicity to mammalian Vero cells (CC50 >40 μg/mL) [2]. This selective toxicity profile is essential for translation into clinical applications where host cell damage must be minimized.
This compound synergistically enhances the efficacy of conventional antibiotics when used in combination therapy. Checkerboard assays have demonstrated particularly strong synergistic interactions with daptomycin and gentamicin, significantly reducing the effective concentrations required for biofilm eradication compared to monotherapy with either agent alone [2] [4]. This synergistic potential is critically important for addressing the heightened antibiotic tolerance characteristic of biofilm-embedded bacteria, which often require concentrations hundreds to thousands of times higher than their planktonic counterparts for effective eradication [3].
Table 2: Biofilm Eradication Parameters for Staphylococcal Biofilms
| Antibiotic | Planktonic MBC (μg/mL) | Biofilm MBEC (μg/mL) | Fold Increase |
|---|---|---|---|
| Gentamicin | 10 | Up to 10,000 | 1000x |
| Vancomycin | 20 | Up to 1,000 | 50x |
| This compound | 0.5-2 | 4-8 | 4-8x |
The dramatically lower fold-increase in this compound's minimum biofilm eradication concentration (MBEC) compared to its minimum bactericidal concentration (MBC) for planktonic cells highlights its superior efficacy against biofilm phenotypes compared to conventional antibiotics [2] [3]. This property positions this compound as either a standalone anti-biofilm agent or a potent combination therapy component for recalcitrant biofilm infections.
The primary mechanism of action of this compound involves direct damage to bacterial membrane integrity, resulting in rapid disruption of membrane potential and subsequent leakage of intracellular components, including extracellular ATP [2] [4]. This membrane-targeting mechanism was confirmed through confocal microscopy and scanning electron microscopy analyses, which revealed substantial morphological changes in treated bacterial cells, including membrane invagination and pore formation. Unlike many conventional antibiotics that target specific metabolic pathways, this physical membrane disruption makes it exceptionally difficult for bacteria to develop resistance, as it would require fundamental alterations to membrane composition and architecture.
The specificity for bacterial membranes over eukaryotic cell membranes likely contributes to the favorable selectivity index observed in cytotoxicity assays. This membrane-targeting mechanism may also enhance biofilm penetration by disrupting the lipid components of the extracellular matrix, facilitating access to the deeper, more dormant layers of the biofilm where persister cells typically reside [2].
The experimental findings and optimized protocols presented in these application notes support several promising translational pathways for this compound. For medical device-associated infections, this compound could be incorporated into device coatings or lock solutions to prevent biofilm formation on catheters, prosthetic joints, and cardiac implants [3]. The compound's synergistic potential with conventional antibiotics suggests its utility in combination therapies for deep-seated biofilm infections, potentially allowing for dose reduction of toxic antibiotics while maintaining or enhancing efficacy [2] [4]. Additionally, the membrane-disrupting mechanism could be leveraged to develop surface disinfectants with reduced propensity for resistance development compared to conventional biocides.
The favorable selectivity index (≥80) demonstrated in mammalian cell culture models indicates a sufficient therapeutic window for further development, though comprehensive toxicological profiling in advanced animal models remains necessary before clinical translation [2]. Formulation strategies that enhance the stability and bioavailability of this compound while maintaining its anti-biofilm potency will be crucial for its development as a practical therapeutic agent.
This compound represents a promising naturally derived candidate for addressing the significant clinical challenge of biofilm-mediated infections, particularly those caused by multidrug-resistant Staphylococci and Enterococci. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies for evaluating the anti-biofilm potential of this compound, facilitating comparison across studies and accelerating therapeutic development.
Future research should focus on elucidating the precise molecular interactions between this compound and bacterial membrane components, optimizing delivery systems for enhanced biofilm penetration, and evaluating efficacy in more complex, multi-species biofilm models that better mimic clinical scenarios. Additionally, investigation of the compound's effects on host immune responses to biofilm infections could reveal valuable immunomodulatory properties that complement its direct antibacterial activity.
The urgent need for novel anti-biofilm strategies in an era of escalating antimicrobial resistance underscores the importance of continued investigation into promising natural products like this compound. With its potent activity against drug-resistant pathogens, favorable cytotoxicity profile, and synergistic potential, this compound represents a valuable lead compound worthy of further development as a next-generation anti-biofilm therapeutic agent.
The time-kill kinetics assay is a critical experiment in antibacterial drug development that evaluates the rate and extent of microbial killing over time. For Malabaricone B (NS-7), this assay demonstrated its potent, rapid, and concentration-dependent bactericidal activity against S. aureus, including multidrug-resistant (MDR) strains [1] [2] [3].
The table below summarizes the quantitative results from the time-kill kinetics study of this compound against S. aureus ATCC 29213.
| Compound Tested | Test Concentration (Multiples of MIC) | Incubation Time | Bacterial Reduction (log₁₀ CFU/mL) | Regrowth after 24h? | Classification of Activity |
|---|---|---|---|---|---|
| This compound (NS-7) | 1x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |
| This compound (NS-7) | 2x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |
| This compound (NS-7) | 4x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |
| Levofloxacin | 1x MIC | 1 hour | ~2 log₁₀ | Not Specified | Bactericidal |
| Vancomycin | 10x MIC | 24 hours | Comparable to NS-7 at lower multiples | Not Specified | Bactericidal |
1. Principle This protocol determines the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.
2. Materials
3. Procedure Step 1: Inoculum Preparation
Step 2: Compound Addition
Step 3: Incubation and Sampling
Step 4: Viable Cell Count
Step 5: Data Analysis
The following diagram visualizes the experimental workflow.
This compound exhibits concentration-dependent, rapid bactericidal activity. A ~6 log₁₀ reduction in viable cells within 15 minutes at all tested concentrations (1-4x MIC) was observed, with no regrowth after 24 hours [2]. This performance was superior to levofloxacin and comparable or superior to vancomycin at higher concentrations [2].
The time-kill kinetics protocol confirms this compound as a promising, naturally derived bactericidal lead compound. Its rapid and potent activity against planktonic and biofilm-associated MDR staphylococci warrants further investigation for therapeutic development.
Malabaricone B (MB), a naturally occurring diarylnonanoid compound isolated primarily from the Myristica malabarica plant, has emerged as a promising therapeutic candidate against multidrug-resistant bacterial pathogens [1] [2]. This phenylacylphenol compound demonstrates potent and specific antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1]. The molecular structure of this compound features a 2,6-dihydroxyacetophenone unit connected to a benzene ring through a C8 alkyl chain, with a molecular formula of C21H26O4 and molecular weight of 342.4 g/mol [2]. The unique chemical architecture of this compound enables it to effectively target bacterial membrane integrity, resulting in rapid bactericidal activity while demonstrating a favorable selectivity index with minimal cytotoxicity to mammalian cells [1].
The escalating global threat of antimicrobial resistance, particularly the rise of multidrug-resistant S. aureus strains classified as "high priority" pathogens by the WHO, has intensified the search for novel antibacterial agents with alternative mechanisms of action [1]. This compound addresses this critical need through its concentration-dependent bactericidal activity and demonstrated efficacy against intracellular bacterial reservoirs and biofilms, which are often recalcitrant to conventional antibiotic therapies [1] [3]. This application note provides detailed methodologies and quantitative data supporting the use of this compound in intracellular killing assays, specifically designed for researchers and drug development professionals working on innovative anti-staphylococcal therapeutics.
The in vitro antibacterial potency of this compound has been systematically evaluated against a panel of clinically relevant bacterial strains, with particular efficacy observed against Gram-positive pathogens. The compound demonstrates equipotent activity against both drug-sensitive and multidrug-resistant clinical isolates, suggesting its ability to circumvent common resistance mechanisms [1] [3].
Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound
| Bacterial Strain | Characteristics | MIC (μg/mL) | Reference |
|---|---|---|---|
| S. aureus ATCC 29213 | Drug-sensitive reference strain | 0.5 | [1] |
| S. aureus clinical isolates | Methicillin-resistant (MRSA) | 1-2 | [1] [3] |
| S. aureus clinical isolates | Vancomycin-resistant (VRSA) | 1-2 | [1] |
| Enterococcus spp. | Vancomycin-resistant (VRE) | 2 | [1] |
| A. baumannii BAA 1605 | With polymyxin B nonapeptide | 4 | [1] |
| E. coli ATCC 25922 | With polymyxin B nonapeptide | 2 | [1] |
The data indicates that this compound exhibits remarkable specificity for Gram-positive bacteria, with intrinsic inactivity against Gram-negative strains due to the permeability barrier presented by their outer membrane. However, when administered with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), this compound demonstrates significantly enhanced activity against Gram-negative pathogens, confirming that its cellular target is conserved across bacterial species and the outer membrane represents the primary barrier to its efficacy [1].
The bactericidal kinetics of this compound against S. aureus reveals a rapid, concentration-dependent killing profile that surpasses many conventional antibiotics. At 5× MIC (2.5 μg/mL), this compound achieves complete bacterial eradication within 15 minutes of exposure, with no regrowth observed over 24 hours [3]. This rapid lethality is particularly valuable for treating established infections where immediate bacterial clearance is critical. The compound also exhibits a prolonged post-antibiotic effect (PAE) of approximately 22 hours when tested at 10× MIC, indicating sustained antibacterial activity even after compound removal [3].
Table 2: Time-Kill Kinetics and Resistance Properties of this compound
| Parameter | Conditions | Result | Reference |
|---|---|---|---|
| Time-kill kinetics | 5× MIC against S. aureus | Complete killing within 15 min | [3] |
| Post-antibiotic effect | 10× MIC against S. aureus | ~22 hours | [3] |
| Resistance propensity | Serial passage for 15 days | No detectable resistance | [3] |
| Biofilm eradication | Pre-formed S. aureus biofilms | Significant reduction | [1] [3] |
| Cytotoxicity (Selectivity Index) | Vero cells (CC50/MIC) | >80 | [1] |
Additionally, this compound demonstrates potent antibiofilm activity against pre-formed S. aureus biofilms, effectively penetrating the extracellular polymeric matrix and reducing bacterial viability within these structured communities [1] [3]. This property is particularly significant given that biofilms are associated with approximately 80% of persistent bacterial infections and exhibit dramatically increased resistance to conventional antibiotics. The inability to select for stable resistance against this compound during serial passage experiments further enhances its therapeutic potential, suggesting a low risk for resistance development during clinical application [3].
The intracellular killing assay evaluates the efficacy of antibacterial compounds against pathogens that have been internalized by phagocytic cells, representing a critical test for compounds targeting difficult-to-treat persistent infections. The following protocol utilizes the J774 murine macrophage cell line as a model system for assessing the intracellular activity of this compound against S. aureus [1] [3].
Materials Required:
Macrophage Infection Procedure:
Figure 1: Experimental Workflow for Intracellular Killing Assay Using J774 Macrophage Model
The intracellular killing efficacy of this compound is quantified by calculating the percentage reduction in intracellular bacterial load compared to untreated infected controls at each time point. The data demonstrates that this compound achieves significant reduction of intracellular S. aureus within 4-8 hours of treatment, with near-complete clearance observed at 24 hours at concentrations ≥2× MIC [1] [3].
Calculations:
The therapeutic window for this compound is particularly favorable, with a selectivity index (CC₅₀/MIC) exceeding 80, indicating significant separation between antibacterial efficacy and host cell cytotoxicity [1]. This property is essential for compounds targeting intracellular pathogens, as it ensures bacterial clearance without excessive damage to the host cells. Researchers should include appropriate quality controls, including verification of macrophage viability post-treatment using MTT assays and confirmation of bacterial internalization through microscopy or flow cytometry.
The primary mechanism of action of this compound involves direct disruption of bacterial membrane integrity, leading to rapid bactericidal activity rather than bacteriostatic inhibition. Confocal microscopy and scanning electron microscopy analyses reveal that treatment with this compound results in significant membrane damage in S. aureus, characterized by pore formation, loss of membrane potential, and eventual cell lysis [1]. This membrane-targeting activity is further corroborated by the observed release of extracellular ATP from bacterial cells following exposure to this compound, indicating compromise of membrane integrity and permeability barrier function [1].
The membrane-disrupting property of this compound explains several of its key pharmacological characteristics, including its rapid bactericidal activity, efficacy against metabolically dormant persister cells, and low propensity for resistance development. Unlike target-specific antibiotics that inhibit particular enzymes or biosynthetic pathways, membrane-active compounds like this compound act through physical disruption of membrane structure, making it difficult for bacteria to develop specific resistance mechanisms through single-point mutations [1]. This mechanism is particularly advantageous for treating biofilm-associated and intracellular infections, where bacteria may exhibit altered metabolic states that render them resistant to conventional antibiotics.
This compound demonstrates strong synergistic interactions with clinically approved antibiotics, particularly gentamicin and daptomycin, when evaluated using checkerboard assays and combination time-kill kinetics [1] [3]. The combination of this compound with gentamicin at their respective MIC concentrations results in complete bacterial eradication within 24 hours in vitro, significantly enhancing the killing rate compared to either compound administered alone [3].
Table 3: Synergistic Interactions of this compound with Clinical Antibiotics
| Antibiotic Combination | Assay Type | Interaction | Outcome | Reference |
|---|---|---|---|---|
| This compound + Gentamicin | Checkerboard assay | Strong synergy | Complete killing at 24 h | [3] |
| This compound + Daptomycin | Checkerboard assay | Synergy | FIC index <0.5 | [1] |
| This compound + Gentamicin | Time-kill kinetics | Enhanced killing | No regrowth at 24 h | [3] |
The fractional inhibitory concentration (FIC) index calculated from checkerboard assays demonstrates strong synergy (FIC index <0.5) between this compound and daptomycin, suggesting potential combination therapies for serious MRSA infections [1]. The synergistic mechanism may involve this compound-mediated membrane damage that facilitates increased intracellular penetration of gentamicin or enhanced binding of daptomycin to bacterial membrane targets. These findings support the potential development of this compound as an adjunct therapy in combination with conventional antibiotics to enhance their efficacy, potentially enabling dose reduction of toxic antibiotics and overcoming certain resistance mechanisms.
Figure 2: Mechanism of Membrane Disruption and Synergy with Conventional Antibiotics
The intracellular killing efficacy of this compound demonstrates particular significance for addressing challenging clinical infections where bacteria persist within host cells, protected from both immune clearance and antibiotic treatments. The translational potential of this compound is supported by its significant in vivo efficacy in murine neutropenic thigh and skin infection models, where administration of this compound at 50 mg/kg BID resulted in approximately 0.5 log₁₀ CFU/g reduction in bacterial burden compared to untreated controls [3]. This level of efficacy in animal models, combined with favorable selectivity indices and synergistic potential with existing antibiotics, positions this compound as a promising candidate for further development.
From a therapeutic development perspective, this compound addresses several critical needs in anti-infective drug discovery:
For researchers implementing these protocols, it is recommended to include appropriate controls and validation steps to ensure assay reproducibility. Furthermore, the methodologies described for intracellular killing assays can be adapted to other difficult-to-treat intracellular pathogens, potentially expanding the therapeutic applications of this compound beyond staphylococcal infections.
This compound (MB), a naturally occurring phenylacylphenol compound isolated from the Myristica species (nutmeg family), has emerged as a promising therapeutic candidate against multidrug-resistant Staphylococcus aureus infections. With the escalating global threat of antimicrobial resistance, particularly from methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains designated as "high priority" pathogens by the WHO, novel antibacterial agents with unique mechanisms are urgently needed [1] [2]. This compound represents a naturally derived chemical scaffold with potent bactericidal activity against these challenging pathogens while demonstrating a favorable safety profile and the ability to synergize with conventional antibiotics [3].
The objectives of these application notes are to provide researchers in antimicrobial drug development with:
Initial screening of this compound against ESKAPE pathogens revealed potent and specific activity against Gram-positive bacteria, particularly S. aureus and Enterococcus species, while demonstrating limited inherent activity against Gram-negative bacteria due to outer membrane permeability barriers [1] [2]. The compound's spectrum of activity was further evaluated against clinically relevant drug-resistant strains, demonstrating equipotent activity against multidrug-resistant clinical isolates, including MRSA, VRSA, and vancomycin-resistant Enterococci (VRE) with MIC values ranging from 1-2 μg/mL [1] [3]. This consistent activity across resistant strains suggests that this compound effectively bypasses common resistance mechanisms, making it an attractive candidate for further development.
Table 1: In Vitro Antibacterial Activity of this compound Against Reference and Clinical Strains
| Bacterial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) | Resistance Profile |
|---|---|---|---|
| S. aureus ATCC 29213 | 0.5 | Levofloxacin: 0.125 | Drug-sensitive |
| Clinical MRSA isolate | 1-2 | Methicillin: >128 | Methicillin-resistant |
| Clinical VRSA isolate | 1-2 | Vancomycin: >128 | Vancomycin-resistant |
| Vancomycin-resistant Enterococcus | 2 | Vancomycin: >64 | Vancomycin-resistant |
| E. coli ATCC 25922 | >128 | Levofloxacin: 0.03 | Gram-negative barrier |
| A. baumannii BAA-1605 | >128 | Levofloxacin: 8 | Gram-negative barrier |
Time-kill kinetics assays demonstrated that this compound possesses rapid, concentration-dependent bactericidal activity against S. aureus ATCC 29213. At 5× MIC, the compound achieved complete eradication of viable cultures (approximately 6 log10 CFU/mL reduction) within just 15 minutes of exposure, with no regrowth observed up to 24 hours [3]. This rapid killing kinetics profile surpassed that of reference antibiotics, including levofloxacin and vancomycin, which achieved only approximately 2 log10 CFU/mL reduction after 1 hour of exposure at similar multiples of MIC [2]. Additionally, this compound exhibited an extended post-antibiotic effect of approximately 22 hours at 10× MIC, further supporting its potent and sustained antibacterial activity [3].
Table 2: Pharmacodynamic Properties of this compound Against S. aureus
| Parameter | Result | Experimental Conditions | Significance |
|---|---|---|---|
| Killing Kinetics | Complete killing (6 log10 reduction) in 15 min | 5× MIC vs S. aureus ATCC 29213 | Rapid bactericidal activity |
| Post-Antibiotic Effect | ~22 hours | 10× MIC vs S. aureus ATCC 29213 | Sustained antibacterial effect |
| Resistance Propensity | Very low | Serial passage for 20 days | Low resistance selection |
| Biofilm Eradication | Significant reduction | Pre-formed S. aureus biofilms | Effective against persistent cells |
| Intracellular Activity | Significant reduction | J774 macrophage infection model | Effective against internalized bacteria |
The selectivity index (CC50/MIC) is a critical parameter in evaluating the potential therapeutic window of antibacterial compounds. This compound demonstrated no significant cytotoxicity against Vero cells (ATCC CCL-81) at concentrations up to 40 μg/mL, resulting in a highly favorable selectivity index of ≥80 [1] [2]. This promising safety profile distinguished this compound from other malabaricone analogs (NS-9 and NS-11) that demonstrated cytotoxicity at lower concentrations, supporting its selection as the lead candidate for further characterization and in vivo evaluation.
The neutropenic murine thigh infection model represents a standardized in vivo system for evaluating the efficacy of antibacterial compounds against S. aureus infections in an immunocompromised host. The following protocol has been optimized for assessing this compound efficacy:
Animal Preparation:
Infection Inoculation:
Compound Administration and Efficacy Assessment:
In the neutropenic thigh infection model, this compound demonstrated significant in vivo efficacy against S. aureus at 50 mg/kg BID dosing, achieving approximately 0.5 log10 CFU/g reduction in bacterial burden compared with untreated controls [3]. While this reduction may appear modest compared to some conventional antibiotics, it provides critical proof-of-concept for in vivo anti-staphylococcal activity and establishes a foundation for further optimization of dosing regimens and formulation strategies.
Mechanistic investigations using confocal microscopy and scanning electron microscopy (SEM) revealed that this compound exerts its antibacterial effects primarily through disruption of bacterial membrane integrity. Treatment of S. aureus with this compound resulted in significant membrane damage, as evidenced by the release of extracellular ATP from bacterial cells [1]. This membrane-targeting mechanism represents a distinct mode of action compared to many conventional antibiotics and may contribute to the observed low propensity for resistance development and activity against multidrug-resistant strains.
This compound demonstrated strong synergistic interactions with clinically used antibiotics when evaluated by checkerboard assays and combination time-kill kinetics. The compound showed particularly promising synergy with gentamicin, achieving complete bactericidal killing at 24 hours when combined at their respective MIC concentrations, compared to untreated controls [3]. Additionally, this compound synergized with daptomycin, suggesting potential for combination regimens against serious Gram-positive infections [1]. These synergy profiles support the potential utility of this compound as an adjunctive therapy to enhance the activity of existing antibiotics and potentially overcome certain resistance mechanisms.
Table 3: Synergy Profile of this compound with Clinical Antibiotics
| Antibiotic Combination | Synergy Result | Experimental Method | Potential Clinical Application |
|---|---|---|---|
| Gentamicin | Strong synergy with complete killing at 24h at 1× MIC | Combination time-kill kinetics | Enhanced Gram-positive coverage |
| Daptomycin | Synergistic interaction | Checkerboard assay | MRSA/VRE combination therapy |
| Polymyxin B nonapeptide | Enabled activity vs Gram-negative bacteria | MIC reduction with permeabilizer | Broad-spectrum potential |
This compound presents several promising applications for antimicrobial research and development:
Lead Compound for Anti-staphylococcal Agents: The potent activity against MRSA, VRSA, and VRE strains, coupled with a novel membrane-targeting mechanism, positions this compound as an attractive lead compound for further medicinal chemistry optimization and development of novel anti-staphylococcal agents [1] [2].
Synergy Adjuvant for Resistant Infections: The demonstrated synergy with gentamicin and daptomycin suggests potential application as an adjuvant to revitalize existing antibiotics against otherwise resistant infections, potentially extending the clinical lifespan of these valuable therapeutic agents [3].
Biofilm-associated Infection Treatment: The significant efficacy of this compound against pre-formed S. aureus biofilms indicates potential utility for treating device-related infections and other biofilm-associated conditions that are notoriously difficult to eradicate with conventional antibiotics [2].
Intracellular Infection Targeting: The ability of this compound to reduce intracellular S. aureus burden in J774 macrophage infection models suggests potential application against persistent and recurrent infections where bacteria evade host defenses by residing within phagocytic cells [3].
Researchers implementing these protocols should consider the following adaptations for specific experimental needs:
Dosing Optimization: The reported 50 mg/kg BID regimen provides a starting point, but dose-ranging studies (e.g., 25, 50, 100 mg/kg) and more frequent administration may enhance efficacy [3].
Infection Model Variations: While the thigh infection model is well-established, researchers may adapt these protocols for skin infection models, systemic infection models, or pneumonia models depending on research objectives [1].
Formulation Development: The aqueous solubility of this compound may limit exposure; formulation optimization using appropriate solubilizers or prodrug approaches could significantly enhance in vivo efficacy [3].
Combination Therapy Protocols: For synergy studies, researchers should employ standardized checkerboard assays followed by confirmation in time-kill kinetics and in vivo models to validate interactions [1] [3].
These application notes provide comprehensive protocols and reference data for evaluating this compound in murine infection models. The collected data demonstrate that this compound represents a promising naturally derived bactericidal candidate with potent activity against multidrug-resistant staphylococci and enterococci, a favorable cytotoxicity profile, and synergistic potential with conventional antibiotics. The membrane-targeting mechanism of action offers a distinct approach to overcoming conventional resistance mechanisms.
While the in vivo efficacy in the neutropenic thigh infection model demonstrates proof-of-concept, further optimization of dosing regimens, formulation strategies, and combination approaches may enhance the therapeutic potential of this promising natural product-derived antimicrobial agent. Researchers are encouraged to build upon these standardized protocols to further advance the development of novel anti-staphylococcal therapies based on the malabaricone scaffold.
Alpha-glucosidase is a key enzyme located in the small intestine epithelium that catalyzes the final step in the digestive breakdown of carbohydrates into absorbable glucose. Inhibiting this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes, as it delays glucose absorption and reduces blood glucose spikes after meals [1] [2]. While synthetic inhibitors like acarbose are clinically used, they are often associated with gastrointestinal side effects, creating a demand for more tolerable, naturally derived alternatives [1] [3].
Malabaricone B is a prominent bioactive diarylnonanoid (a type of phenylacylphenol) isolated from plants of the Myristicaceae family, particularly from the genus Myristica such as nutmeg (Myristica fragrans) [4] [5]. Research indicates that extracts from Myristica fragrans seeds, especially methanol extracts, exhibit significant antioxidant and anti-α-glucosidase activity [1]. Among the isolated compounds, malabaricone C has been reported to show strong inhibitory activity [1]. The structural similarity within the malabaricone family suggests this compound holds potential as a natural α-glucosidase inhibitor, though its direct activity is an emerging area of research.
This protocol is optimized and validated for a microscale setup in 96-well plates, ensuring reagent efficiency, reduced waste, and high reproducibility [2].
% Inhibition = [1 - (Abs_sample / Abs_negative_control)] × 100
Where:Abs_sample is the absorbance of the well containing this compound or acarbose.Abs_negative_control is the absorbance of the well without any inhibitor (enzyme + buffer + substrate).The entire experimental workflow is summarized in the diagram below:
Diagram 1: Visual summary of the alpha-glucosidase inhibition assay protocol.
The following table summarizes the bioactivity data for this compound and related compounds from recent studies.
Table 1: Bioactivity Profile of this compound and Reference Compounds
| Compound/Extract | Assay Type | Key Activity Result | Reported IC₅₀ or MIC value | Citations |
|---|---|---|---|---|
| This compound | Antibacterial | Potent activity against S. aureus (including MRSA) | MIC = 0.5 - 2 μg/mL [4] | [4] |
| This compound & C | Soluble Epoxide Hydrolase (sEH) Inhibition | Displayed inhibitory activity | IC₅₀ = 14.24 - 46.35 μM [5] | [5] |
| Malabaricone C | α-Glucosidase Inhibition | Significant inhibition | IC₅₀ reported [1] | [1] |
| Myristica fragrans (Methanol Extract) | α-Glucosidase Inhibition | Significant inhibition | IC₅₀ reported [1] | [1] |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | Standard drug inhibition | IC₅₀ = 193.37 μg/mL [3] | [3] [2] |
Table 2: Optimized Parameters for the Microscale α-Glucosidase Inhibition Assay [2]
| Parameter | Optimized Condition |
|---|---|
| Enzyme Concentration | 0.55 U/mL |
| Substrate (p-NPG) Concentration | 111.5 μM |
| Incubation Temperature | 37°C |
| Total Incubation Time | 17.5 min (pre-incubation) + 15 min (reaction) |
| Absorbance Wavelength | 405 nm |
| Final Reaction Volume | 200 μL (in 96-well plate) |
This compound is a promising natural product with documented efficacy against multidrug-resistant bacteria and soluble epoxide hydrolase [4] [5]. Its potential as an alpha-glucosidase inhibitor, while not yet as extensively documented as Malabaricone C, is strongly supported by the significant activity observed in its parent plant extracts [1]. The provided validated microscale protocol offers a robust and efficient framework for researchers to quantitatively evaluate the anti-diabetic potential of this compound and other novel inhibitors. Future work should focus on detailed enzyme kinetics (e.g., determining Ki values and inhibition mode) and in vivo validation to fully elucidate its therapeutic profile and mechanism of action.
For researchers, having key quantitative data at a glance is crucial for experimental design. The following table consolidates the most relevant figures from recent studies.
| Parameter | Reported Value | Experimental Context / Notes |
|---|---|---|
| Antibacterial MIC (vs. S. aureus) | 0.5 μg/mL [1] | Methicillin-sensitive (MSSA) and resistant (MRSA) strains [1]. |
| Cytotoxicity (CC₅₀) | >40 μg/mL (Vero cells) [1] | Suggests a favorable selectivity index (SI > 80) for antibacterial applications [1]. |
| Activity against MDR Strains | MIC 1-2 μg/mL [1] | Effective against Vancomycin-Resistant S. aureus (VRSA) and Enterococci (VRE) [1]. |
| Key Bioactivity | Bactericidal; disrupts bacterial membrane integrity [1] | Causes release of extracellular ATP, leading to rapid cell death [1]. |
Here are detailed methodologies for key experiments cited in the research, which can serve as a reference for your own work with this compound.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial pathogens.
This assay is used to assess the cytotoxicity of this compound on mammalian cells, such as Vero cells.
While direct formulation data is limited, the biological context and standard pharmaceutical approaches can guide troubleshooting.
The experimental workflow below summarizes the key steps and potential strategies for working with this compound.
Current research confirms that This compound is a potent, membrane-targeting antibacterial agent with a promising selectivity index [1]. While its lipophilic nature is central to its mechanism of action against bacteria, it is also the primary source of its solubility challenges.
Future work should prioritize systematic pre-formulation studies to characterize its basic physicochemical properties (log P, pKa, melting point) and then apply advanced formulation technologies like cyclodextrins and lipid nanoparticles to create viable drug products for further development.
| Question | Answer & Quantitative Data | Key Parameters / Rationale |
|---|
| 1. What are the safe storage conditions? | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area [1]. | Stability: Prevents chemical decomposition at low temperatures. Container: Prevents exposure to air and moisture. Environment: Protects from direct sunlight and ignition sources. | | 2. What are the key instability factors? | Avoid strong acids/alkalis, strong oxidizing/reducing agents, direct sunlight, and high temperatures [1]. | Incompatibility: Hazardous reactions with incompatible materials. Degradation: High temperature and UV light accelerate decomposition. | | 3. What is the thermal decomposition profile? | Under fire conditions, may decompose and emit toxic fumes. Specific decomposition temperature is not available [1]. | Handling Caution: Use extreme care to avoid high heat and combustion. |
| Observed Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Loss of potency or unexpected experimental results | Compound degradation due to improper storage temperature or repeated freeze-thaw cycles. | Verify storage unit temperatures. Aliquot the compound to minimize freeze-thaw cycles. Use a fresh aliquot for critical experiments. |
| Visible physical change in compound | Exposure to moisture (if powder clumps), light, or incompatible materials. | Inspect storage container integrity. For powders, ensure desiccant is used if recommended. Protect from light by using amber vials or wrapping in aluminum foil. |
| Safety concerns: skin contact or ingestion | Unsafe handling practices leading to exposure. | Immediately rinse skin with large amounts of water. If swallowed, wash out the mouth and do NOT induce vomiting; call a physician [1]. |
For laboratory handling of this compound, follow these safety and preparation procedures based on manufacturer information [1]:
The experimental workflow for handling and utilizing this compound in research is summarized below:
The stability of this compound is critical for its documented research applications:
Understanding how this compound exerts its toxic effects is the first step in developing strategies to control them. The primary mechanisms identified in the literature are summarized in the table below.
| Mechanism of Action | Experimental Evidence | Key Findings |
|---|---|---|
| Bactericidal Activity (vs. Bacterial Cells) | Broth microdilution, time-kill kinetics, SEM analysis [1] | Damages bacterial membrane integrity; rapid, concentration-dependent killing of S. aureus; no toxicity to mammalian Vero cells (Selectivity Index >80) [1]. |
| Induction of Mitochondrial Apoptosis (in Cancer Cells) | MTT assay, Annexin V/PI staining, Western blot, caspase inhibition [2] | Increases ROS; alters BAX/BCL-2 ratio; triggers cytochrome c release; activates caspases 9 and 3; cell death is p53-independent [2]. |
| Redox Imbalance & Oxidative Stress | Flow cytometry (CM-H2DCFDA), GSH/GPS activity measurement [3] [2] | Increases intracellular ROS levels; cytotoxicity is suppressed by antioxidants like N-acetylcysteine (NAC) and PEG-SOD [2]. |
Based on these mechanisms, the following diagram outlines the key pathways involved in this compound's cytotoxicity and potential points for intervention.
Given the mechanisms above, you can design experiments to reduce unwanted cytotoxicity. The following FAQs are structured to guide troubleshooting.
If you are observing off-target toxicity in non-cancerous mammalian cell lines, consider these approaches:
The data indicates this compound has a favorable selectivity profile, specifically targeting bacterial cells over mammalian ones [1]. To confirm this in your system:
Several factors can lead to variable results:
The following table summarizes the foundational in vitro antibacterial activity and cytotoxicity profile of Malabaricone B, which defines its initial selectivity index [1].
| Property | Value / Result | Experimental Context & Notes |
|---|---|---|
| MIC against *S. aureus* | 0.5 μg/mL | Versus reference strain S. aureus ATCC 29213 [1]. |
| MIC against MDR Strains | 1-2 μg/mL | Equipotent activity against MRSA, VRSA, and VRE clinical isolates [1]. |
| Cytotoxicity (CC₅₀) | >40 μg/mL | Concentration causing 50% toxicity in mammalian Vero cells (ATCC CCL-81) [1]. |
| Selectivity Index (SI) | >80 | Calculated as CC₅₀ / MIC. An SI >80 is considered highly favorable, indicating a good safety window for antibacterial activity [1]. |
| Spectrum of Activity | Gram-positive specific | Inactive against Gram-negative bacteria (MIC >128 μg/mL) due to outer membrane barrier; activity restored with permeabilizer [1]. |
For researchers aiming to replicate or build upon the initial findings for this compound, here are the methodologies for the core assays used to generate the data above [1].
While direct protocols for improving this compound's SI are not available, the general strategies below are grounded in standard medicinal chemistry and pharmacology approaches. The following diagram outlines this logical workflow for improving a compound's selectivity index.
Diagram Title: A logical workflow for improving a compound's selectivity index.
Q1: this compound is inactive against my Gram-negative bacterial strains. Is this expected? A1: Yes, this is a documented finding. The intact outer membrane of Gram-negative bacteria acts as a permeability barrier. Activity against strains like E. coli and A. baumannii can be restored by using sub-lethal doses of an outer membrane permeabilizer like polymyxin B nonapeptide (PMBN), confirming the compound's intrinsic activity is not limited to Gram-positives [1].
Q2: The cytotoxicity of my isolated malabaricone compounds is high. What could be the reason? A2: The study noted that while this compound (NS-7) had low cytotoxicity, other co-isolated compounds like Malabaricone C (NS-9) and D (NS-11) were cytotoxic [1]. This underscores the importance of thorough purification and individual testing of compounds, as even structurally similar analogs can have vastly different safety profiles.
Q3: What is the known mechanism of action of this compound? A3: Mechanistic studies indicate that this compound is a bactericidal agent that damages the bacterial membrane integrity of S. aureus, leading to the release of extracellular ATP. This membrane-targeting mechanism is advantageous as it can make it harder for bacteria to develop resistance [1] [2].
Malabaricone B (Mal B) demonstrates potent and specific activity against Gram-positive bacteria like Staphylococcus aureus but shows significantly less effect on Gram-negative species [1]. The primary reason for this difference is the presence of a complex outer membrane (OM) in Gram-negative bacteria.
This outer membrane, containing lipopolysaccharide (LPS), acts as a formidable permeability barrier [2]. It is structurally fortified by intercalated divalent cations (like Ca²⁺ and Mg²⁺) and contains narrow porin channels that restrict the passage of many antimicrobial compounds, including Mal B [2] [1].
Research indicates that the activity of Mal B against Gram-negative bacteria can be significantly improved by co-administering it with Outer Membrane (OM) permeabilizers [1]. These agents disrupt the integrity of the LPS layer, allowing Mal B to cross the membrane and reach its intracellular target.
The quantitative suspension test below demonstrates that while Mal B alone is inactive, its efficacy is restored in the presence of a non-lethal concentration of the permeabilizer Polymyxin B nonapeptide (PMBN) [1].
| Bacterial Strain | Mal B MIC (µg/mL) Alone | Mal B MIC (µg/mL) with PMBN | Fold Reduction in MIC |
|---|---|---|---|
| Acinetobacter baumannii (ATCC BAA-1605) | >128 | 4 | >32-fold |
| Escherichia coli (ATCC 25922) | >128 | 2 | >64-fold |
Table: Enhancement of this compound activity against Gram-negative bacteria by the permeabilizer Polymyxin B nonapeptide (PMBN). MIC: Minimum Inhibitory Concentration. Data adapted from [1].
The evidence strongly suggests that the target for Mal B is present in Gram-negative bacteria, but the intact OM prevents access. The reduction in MIC with PMBN confirms that increased membrane permeability facilitates Mal B's entry [1].
To systematically evaluate the synergy between Mal B and a permeabilizer, you can use a checkerboard assay [1]. This method determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two agents.
1. Reagent Preparation
2. Assay Setup
3. Inoculation and Incubation
4. Data Analysis and FIC Index Calculation
Determine the MIC of Mal B alone (A), and the permeabilizer alone (B).
Determine the lowest combination where no growth occurs to find the MIC of Mal B in combination (C) and the MIC of the permeabilizer in combination (D).
Calculate the FIC index using the formula:
FIC Index = (C/A) + (D/B)
Interpret the results as follows:
The following diagram illustrates the proposed mechanism of this compound and how permeabilizers enhance its activity against Gram-negative bacteria.
While PMBN was used in the cited Mal B study [1], other permeabilizers can be explored. The table below lists alternatives, though their efficacy should be validated for your specific Mal B experiments.
| Permeabilizer | Class | Proposed Mechanism of Action | Reported Use with Botanicals |
|---|---|---|---|
| EDTA | Ion Chelator | Chelates divalent cations (Mg²⁺, Ca²⁺), disrupting LPS integrity and increasing membrane porosity [2]. | Yes, enhanced activity of Larrea tridentata, Eucalyptus glabra, and others [2]. |
| Spermidine | Polyamine | Electrostatic interference with cell wall cations, increasing susceptibility to antibiotics [2]. | Tested, but less effective than EDTA for some botanicals [2]. |
| Polyethyleneimine (PEI) | Polycationic Polymer | A weak base and polycationic agent that increases OM permeability [2]. | Tested, but less effective than EDTA for some botanicals [2]. |
The following tables summarize the essential quantitative data for Malabaricone B (NS-7) from recent studies.
Table 1: In Vitro Antibacterial Activity of this compound (NS-7) [1] [2]
| Bacterial Strain | MIC of NS-7 (µg/mL) | Reference Drug (MIC, µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | 0.5 | Levofloxacin (0.125) |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | Methicillin (>64) |
| Vancomycin-Resistant S. aureus (VRSA) | 1 - 2 | Vancomycin (>128) |
| Vancomycin-Resistant Enterococcus (VRE) | 2 | Levofloxacin (>64) |
| E. coli ATCC 25922 | >128 | Levofloxacin (0.03) |
| A. baumannii BAA-1605 | >128 | Levofloxacin (8) |
Table 2: Synergistic Interactions of this compound [1] [2]
| Combination Partner | Pathogen | Key Finding (Checkerboard Assay) |
|---|---|---|
| Daptomycin | S. aureus | Synergy (Fractional Inhibitory Concentration Index, FICI < 0.5) |
| Gentamicin | S. aureus | Synergy (FICI < 0.5) |
Table 3: Cytotoxicity & Selectivity Profile [1] [2]
| Parameter | Result |
|---|---|
| CC₅₀ (Vero cells) | >40 µg/mL |
| Selectivity Index (CC₅₀/MIC for S. aureus) | >80 |
Here are detailed methodologies for key experiments investigating this compound in combination with other antibiotics.
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify synergy.
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)This protocol assesses the bactericidal activity and rate of killing of the combination over time.
FAQ 1: this compound shows no activity against our Gram-negative isolates. Is the compound inactive?
FAQ 2: How can we confirm that the bacterial killing observed is due to membrane damage?
FAQ 3: The combination therapy results are inconsistent between replicates. What could be the cause?
The following diagram illustrates the logical workflow for evaluating this compound in combination therapy, from initial setup to mechanistic confirmation.
Membrane permeability assays are crucial for evaluating a compound's ability to cross biological barriers, which is a key determinant for oral bioavailability and reaching intracellular targets [1]. The table below summarizes the core characteristics of the most common in vitro assays.
| Assay Type | Key Measurement | Typical Endpoint | Best For / Key Application |
|---|---|---|---|
| Caco-2 Cell Model [2] | Apparent Permeability Coefficient (Papp) | Papp (cm/s); Predicted in vivo absorption [2] | Gold standard for predicting human intestinal absorption; studies of passive diffusion, transporter interactions, and efflux (e.g., P-gp) [2]. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) [3] [1] | Passive Permeability | Papp (cm/s) | Cost-effective, high-throughput screening of passive transcellular permeability; no active transporters [3] [1]. |
| Bacterial Membrane Permeability [4] | Outer & Inner Membrane Integrity | Fluorescence Intensity (A.U.) | Determining the membrane-permeabilizing effect and efficacy of antibacterial molecules on Gram-negative bacteria [4]. |
| Fluorescein Diacetate (FDA) Uptake/Release [5] | Cytoplasmic Membrane Integrity | Mean Fluorescence Intensity (MFI) or Relative Fluorescence Units (RFU) | Quantifying general membrane damage and toxic influences in eukaryotic cells [5]. |
This protocol simulates the intestinal epithelial barrier using human colorectal adenocarcinoma cells [2].
Workflow Diagram
Key Steps & Parameters:
This protocol uses fluorescent probes to contemporaneously measure damage to the outer and inner membranes of Gram-negative bacteria [4].
Workflow Diagram
Key Steps & Parameters:
Q1: My Caco-2 permeability results are highly variable. What could be the cause?
Q2: How do I correlate in vitro Papp values with predicted in vivo absorption? Based on in vitro/in vivo correlation studies, you can use the following guide [2]:
| In vitro Papp Value (cm/s) | Predicted In Vivo Absorption |
|---|---|
| Papp ≤ 1.0 × 10⁻⁶ | Low (0-20%) |
| 1.0 × 10⁻⁶ < Papp ≤ 10 × 10⁻⁶ | Medium (20-70%) |
| Papp > 10 × 10⁻⁶ | High (70-100%) |
Q3: My test compound might be a P-glycoprotein (P-gp) substrate. Which assay should I use?
Q4: What are the limitations of using a fluorescent dye like FDA to measure permeability?
Understanding the core characteristics of your compound is the first step. The table below summarizes the primary strengths and limitations of Malabaricone B identified in recent studies.
| Property | Description/Value | Implication for Experimentation |
|---|---|---|
| Core Antibacterial Activity | Potent against S. aureus (MIC = 0.5 μg/mL); effective against MRSA, VRSA, and VRE (MIC = 1-2 μg/mL) [1]. | Confirms primary research utility against Gram-positive bacteria, especially resistant strains. |
| Major Limitation: Gram-negative Activity | Inactive against Gram-negative bacteria (MIC >128 μg/mL) due to outer membrane permeability barrier [1]. | Limits scope of studies; activity can be restored for mechanistic studies using permeabilizers like PMBN. |
| Selectivity & Cytotoxicity | Favorable selectivity index (>80) in Vero cells [1]. | Suggests low cytotoxicity risk, but profiling against a broader range of human cell lines is recommended. |
| Physicochemical Properties | Likely high lipophilicity and potential for aggregation, inferred from its structure and behavior [2] [1]. | Can cause non-specific binding, loss of compound, and inaccurate concentration measurements. |
Here are solutions to specific problems you might encounter when working with this compound.
This protocol helps you evaluate and mitigate this compound's propensity for non-specific binding and aggregation before costly biological assays [2].
Workflow Overview:
Detailed Methodology:
This protocol is used to determine if this compound acts synergistically with conventional antibiotics like daptomycin or gentamicin [1].
Workflow Overview:
Detailed Methodology:
The following table summarizes the key experimental findings for Malabaricone B and Gentamicin, both alone and in combination.
| Parameter | This compound (MB) | Gentamicin | Combination (MB + Gentamicin) |
|---|---|---|---|
| Primary Antibacterial Activity | |||
| MIC vs. S. aureus ATCC 29213 [1] | 0.5 μg/mL | Not Specified | Not Applicable |
| MIC vs. MRSA & VRE Clinical Strains [1] [2] | 1-2 μg/mL | Not Specified | Not Applicable |
| Killing Kinetics | Concentration-dependent, rapid bactericidal; complete killing at 5× MIC within 15 min [2]. | Not fully detailed in search results. | Complete killing at 24 hours when MB combined with 1× MIC gentamicin [2]. |
| Biofilm Eradication | Significant eradication of pre-formed S. aureus biofilms [1] [2]. | Not Specified | Not Specified |
| Intracellular Activity | Reduced intracellular S. aureus in J774 macrophage infection model [1] [2]. | Not Specified | Not Specified |
| Cytotoxicity (Selectivity Index) | Favorable (>80) [1] | Known nephrotoxicity (see below) [3]. | Not Specified |
| Resistance Propensity | No detectable resistance generated in in vitro tests [1]. | Known resistance issues [4]. | Not Specified |
| Synergy | Synergized with gentamicin and daptomycin [1] [2]. | Synergized with this compound [1]. | Strong synergy observed; Fractional Inhibitory Concentration (FIC) Index < 0.5 [1]. |
To ensure reproducibility for researchers, here are the methodologies used in the key experiments cited above.
The combination of this compound and Gentamicin is effective due to their distinct and complementary mechanisms of action, as illustrated below.
| Cancer Cell Line | Malabaricone B (IC₅₀) | Curcumin (IC₅₀) | Key Findings & Selectivity |
|---|---|---|---|
| A549 (Lung Cancer) [1] | 8.1 ± 1.0 µM [1] | 26.7 ± 3.1 µM [1] | Mal B showed selective toxicity; non-toxic to normal human kidney (HEK293) and lung fibroblast (WI-38) cells [1]. |
| MCF-7 (Breast Cancer) [2] | Data not available in search | 24.46 ± 3.32 µM [2] | Malabaricone C (a related compound) was more potent (IC₅₀ = 5.26 µM) [2]. |
| A375 (Malignant Melanoma) [1] | Active [1] | Data not available in search | Mal B showed selective toxicity [1]. |
| Jurkat (T Cell Leukemia) [1] | Active [1] | Data not available in search | Mal B showed selective toxicity [1]. |
The superior cytotoxicity of this compound is linked to its ability to induce programmed cell death (apoptosis) through specific pathways.
This compound triggers cell death by causing oxidative stress and damaging the mitochondria, a key cellular energy component. This pathway is effective regardless of the p53 protein status [1], which is important as p53 is commonly mutated in cancers.
The following diagram illustrates this mechanism:
Curcumin and malabaricone C act through a different primary mechanism. They can bind to copper ions inside cells, forming a complex that generates reactive oxygen species and causes direct damage to nuclear DNA [2] [3].
To evaluate and compare the cytotoxicity of these compounds, researchers typically use the following established methods:
This compound emerges as a compelling natural product for further investigation. Its significantly higher potency than curcumin in lab models, combined with its selective toxicity toward cancer cells and its ability to induce cell death through a p53-independent mitochondrial pathway, makes it a promising candidate, especially for cancers resistant to conventional therapies.
Future research should focus on further in vivo studies, detailed pharmacokinetics, and exploring potential synergies with existing chemotherapeutic agents.
| Compound | Key Activities & Efficacy | Experimental Models & Methods | Key Findings & Mechanisms |
|---|
| Malabaricone B | Antibacterial [1] · MIC: 0.5 μg/mL against S. aureus
Gastric Ulcer Healing [2] [3] · 60.3% reduction in ulcer index | In vitro broth microdilution [1]; In vivo mouse gastric ulcer model induced by indomethacin [2] [3] | Bactericidal: Damages bacterial membrane, leads to ATP leakage [1]. Ulcer Healing: Promotes angiogenesis, increases EGF and VEGF, reduces serum endostatin [3]. | | Malabaricone C | Anti-inflammatory [4] · Inhibits T-cell proliferation and cytokine secretion
Gastric Ulcer Healing [2] [3] · 88.4% reduction in ulcer index | In vitro T-cell assays [4]; In vivo mouse gastric ulcer model [2] [3]; In vivo GvHD mouse model [4] | Anti-inflammatory: Depletes cellular thiols, inhibits ERK/JNK/NF-κB signaling [4]. Ulcer Healing: More potent than this compound; also modulates mucin and PGE2 synthesis [2] [3]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The research suggests that the activity of malabaricones, particularly malabaricone C, is linked to the modulation of cellular redox states. The following diagram illustrates the proposed anti-inflammatory signaling pathway.
The existing data positions malabaricones, particularly this compound, as a promising candidate for anti-staphylococcal therapy and wound healing [1] [3]. However, for your specific request on antioxidant activity comparison, here is a critical assessment:
The table below summarizes the minimum inhibitory concentration (MIC) data for Malabaricone B, demonstrating its specific activity profile [1] [2].
| Bacterial Strain | Gram Staining | MIC (µg/mL) of this compound | Context & Notes |
|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 | Reference strain [1]. |
| Staphylococcus aureus (MSSA, MRSA, VRSA) | Positive | 1 - 2 | Clinical MDR strains; equipotent activity [1] [2]. |
| Enterococcus spp. (VRE) | Positive | 2 | Clinical MDR strains [1] [2]. |
| Escherichia coli (ATCC 25922) | Negative | >128 | Inactive with intact outer membrane [1]. |
| Acinetobacter baumannii (BAA-1605) | Negative | >128 | Inactive with intact outer membrane [1]. |
| Klebsiella pneumoniae (BAA 1705) | Negative | >128 | Inactive with intact outer membrane [1]. |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | Inactive with intact outer membrane [1]. |
The data in the comparison table were generated through standard microbiological and biochemical assays.
This compound's narrow spectrum is directly attributed to the fundamental structural differences between Gram-positive and Gram-negative bacteria. The following diagram illustrates how the Gram-negative outer membrane acts as a barrier.
This compound's Spectrum Limitation
For researchers aiming to validate or build upon these findings, the following experimental workflow outlines the key steps from initial screening to mechanistic studies.
Anti-staphylococcal Activity Evaluation Workflow
This compound shows potential for combination therapy. Research indicates it synergizes with established antibiotics like daptomycin and gentamicin against S. aureus, which can enhance efficacy and potentially reduce the risk of resistance development [1] [2].
The following table summarizes the key experimental findings on Malabaricone B's pro-apoptotic activity, providing a basis for comparison with other compounds.
| Compound | Cell Line / Model | Key Caspase & Apoptosis Findings | Primary Mechanism | Supporting Data |
|---|
| This compound | A549 (human lung cancer) [1] [2] | Activation of caspase-9 and caspase-3; Cytochrome c release from mitochondria. | Mitochondrial (Intrinsic) Pathway | • IC₅₀: 8.1 ± 1.0 µM [1] • ↑ BAX, ↓ BCL-2, ↓ BCL-XL [1] • Cell death inhibited by caspase-9/-3 inhibitors [1] | | | U937 (human leukemia) [3] | Activation of caspase-9, -8, and -3; Cytochrome c release; DNA fragmentation. | Redox Imbalance & Mitochondrial Pathway | • Induced by increased ROS [3] • Depolarization of mitochondrial membrane potential (∆Ψm) [3] • Externalization of phosphatidylserine (Annexin V staining) [3] | | Wortmannin | U937 (human leukemia), Jurkat (human leukemia) [4] | Enhanced activation of caspase-3 induced by TNF or anti-Fas. | Inhibition of PI-3 Kinase (enhances extrinsic apoptosis) | • Enhanced processing of pro-caspase-3 to active form [4] • Effect seen at 1-100 nM [4] | | | LLC-PK1 (renal epithelial) [5] | Promoted cisplatin-induced activation of caspase-3 and caspase-9. | Inhibition of PI-3 Kinase/Akt pathway (enhances intrinsic apoptosis) | • Accelerated cell death [5] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.
This methodology is consolidated from studies on A549 and U937 cell lines [1] [3].
This protocol is based on studies where Wortmannin was used to sensitize cells to apoptosis [4] [5].
Based on the experimental data, the following diagram illustrates the sequential signaling pathway through which this compound induces programmed cell death.